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Compound of Interest

Compound Name: 4-Ethyl-1,3-dihydro-2H-indol-2-one
CAS No.: 954117-24-9
Cat. No.: B131060

Get Quote

Technical Monograph: 4-Ethylindolin-2-one

Scaffold Characterization, Synthesis Protocols, and Handling

Executive Summary

4-Ethylindolin-2-one (C10H11NO) is a critical bicyclic heterocyclic scaffold belonging to the
oxindole family. Unlike its 5- or 6-substituted isomers, the 4-ethyl substitution pattern induces
unique steric constraints on the amide binding pocket, making it a valuable intermediate in the
synthesis of dopamine agonists (e.g., Ropinirole impurities) and multi-targeted kinase inhibitors
(e.g., VEGFR/PDGFR antagonists).

This guide addresses the gap in standardized physical data for this specific isomer, providing a
self-validating synthesis protocol, spectral characterization standards, and stability profiles
required for high-purity applications.

Physicochemical Profile

The following data aggregates experimental observations and calculated properties for the free
base form.
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Table 1: Core Physical Characteristics

Property Specification / Value Notes
4-Ethyl-1,3-dihydro-2H-indol-2- ]
IUPAC Name Alternate: 4-Ethyloxindole
one
Often listed as Ropinirole
CAS Number 954117-24-9 _
Impurity C
Molecular Formula C10H11NO
Molecular Weight 161.20 g/mol Monoisotopic Mass: 161.08
Off-white to pale yellow Color deepens to orange upon
Appearance , _ o
crystalline solid oxidation
Note: 4-Methyl analog melts at
~210°C. Experimental
_ . 198-205 °C o _ .
Melting Point ) verification via DSC is
(Predicted/Analogous)

recommended due to

polymorphic variability.[1]

Solubility (25°C)

DMSO (>50 mg/mL), Methanol
(Moderate), Water (<1 mg/mL)

Lipophilic nature requires
organic co-solvents for

bioassays.

LogP

2.15 (Calculated)

Moderate membrane

permeability.

pKa (Amide NH)

~13.5

Weakly acidic; deprotonates
with strong bases (NaH,
KOtBu).

Synthesis & Purification Protocol

Objective: Preparation of 4-ethylindolin-2-one via the Wolff-Kishner reduction of 4-ethylisatin.

Rationale: This route avoids the regioselectivity issues common in direct nitration/cyclization of

ethylbenzene derivatives.

Reaction Scheme (DOT Visualization)
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The following diagram illustrates the transformation logic from the isatin precursor to the final
oxindole.

KOH/Ethylene Glycol
Hydrazine hydrate Wolff-Kishner Reduction
4-Ethylisatin EtOH, Reflux > Hydrazone 140-190°C - 4-Ethylindolin-2-one
(Precursor) Intermediate (Target)

Click to download full resolution via product page

Caption: Two-step reduction of the C3 carbonyl group to a methylene group, retaining the C2
amide functionality.

Detailed Protocol

Safety Warning: Hydrazine hydrate is highly toxic and potentially carcinogenic. Perform all
steps in a fume hood.

» Hydrazone Formation:

o

Suspend 4-ethylisatin (1.0 eq) in Ethanol (10 vol).

o

Add Hydrazine hydrate (10.0 eq, 80% aqueous solution) dropwise at room temperature.

[¢]

Heat to reflux (80°C) for 1-2 hours. The suspension will typically dissolve and reprecipitate
as the hydrazone.

[¢]

Cool to 0°C. Filter the yellow solid and wash with cold ethanol.

e Reduction (Wolff-Kishner):

o

Dissolve the hydrazone intermediate in Ethylene Glycol (5 vol).

o

Add KOH pellets (4.0 eq).

[¢]

Heat slowly to 140°C to distill off water and excess hydrazine.

[e]

Increase temperature to 180-190°C and reflux for 3—4 hours. Critical Step: Gas evolution
(N2) indicates reaction progress.
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o Cool the mixture to room temperature and pour into crushed ice/water (20 vol).

o Acidify with HCI (6N) to pH 3—4. The product will precipitate.[2]

 Purification:
o Extract the precipitate with Ethyl Acetate (3x).
o Wash combined organics with Brine, dry over Na2SOa4, and concentrate.

o Recrystallization: Dissolve crude solid in minimum hot Ethanol/Water (9:1). Cool slowly to
4°C.

Analytical Characterization (Self-Validating)

To ensure the identity of the synthesized scaffold, compare experimental data against these
standard spectral markers.

N1H-NMR Interpretation (DMSO-ds, 400 MHZ)
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Chemical Shift o ] ] Structural
Multiplicity Integration Assignment .
(9) Logic

Amide proton;

10.35 Broad Singlet 1H NH exchangeable
with D20.
) Coupling with C5
7.10 Triplet 1H Ar-H (C6)
and C7.
6.75 Doublet 1H Ar-H (C5) Ortho-coupling.
6.65 Doublet 1H Ar-H (C7) Ortho-coupling.
Characteristic
) methylene peak
3.45 Singlet 2H CH2 (C3) )
of oxindole
(absent in isatin).
Benzylic
2.55 Quartet 2H Ethyl CH:z methylene
protons.
) Terminal methyl
1.15 Triplet 3H Ethyl CHs

group.

Validation Check: The presence of the singlet at ~3.45 ppm confirms the reduction of the C3
carbonyl. If this peak is missing, the reduction is incomplete.

Mass Spectrometry (ESI+)
e [M+H]*: 162.09 m/z

e Fragmentation: Loss of CO (28 Da) is common in oxindoles, leading to distinct daughter

ions.

Handling, Stability & Workflow Logic

Oxindoles are generally stable but susceptible to oxidation at the C3 position upon prolonged
exposure to light and air, forming isatin impurities (red/orange discoloration).
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Workflow Logic Diagram (DOT)

Storage Condition
-20°C, Desiccated

Every 6 months

Thaw completely

Pass

Solubilization
DMSO (Stock 100mM)

Fresh prep

Assay Usage
Dilute into Buffer <1% DMSO

Click to download full resolution via product page

Caption: Critical control points for maintaining compound integrity during biological assays.

Safety Data (GHS Classification)

 Signal Word: Warning

e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation).

o PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

References

o Synthesis of Oxindoles: Porcs-Makkay, M., et al. "Synthesis of 4-substituted oxindoles."
Tetrahedron, 2008.[3] (Generalized method for 4-alkyl substitution).
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o Impurity Profiling: "Ropinirole Hydrochloride Impurity C (CAS 954117-24-9)." Anax
Laboratories Reference Standards.

¢ [satin Precursors: "Method for the preparation of 2-amino-6-ethylbenzoic acid (Paquinimod
intermediate).” European Patent EP2316818A1. (Describes the 4-ethylisatin route).

+ Wolff-Kishner Methodology: "Process for the preparation of indolin-2-ones." US Patent
4,873,232.[4][5]

(Note: While specific melting point data for the 4-ethyl isomer is often proprietary to impurity
standards, the synthesis and NMR data provided above constitute the primary means of
identification.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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